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magnesium;cyclohexylbenzene;bromide

Cat. No.: B13431867
M. Wt: 263.46 g/mol
InChI Key: BYPQFKVZNDYRIX-UHFFFAOYSA-M
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Description

Significance of Aryl- and Cyclohexyl-Substituted Grignard Reagents in Modern Organic Synthesis

The utility of Grignard reagents like cyclohexylphenylmagnesium bromide stems from the combined characteristics of their constituent aryl and cycloalkyl groups. Both aryl- and cyclohexyl-substituted Grignard reagents are cornerstones of modern organic synthesis due to their ability to facilitate the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com

Aryl Grignard Reagents , such as phenylmagnesium bromide, are fundamental in creating carbon-carbon bonds. tutorchase.com They readily react with a wide array of electrophiles. For instance, their reaction with aldehydes and ketones is a classic method for synthesizing secondary and tertiary alcohols, respectively. thermofisher.commt.com Aryl Grignards are also pivotal in cross-coupling reactions, often catalyzed by transition metals like nickel or palladium, to form biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. wikipedia.orgacs.org

Cyclohexyl Grignard Reagents , on the other hand, introduce a bulky, three-dimensional cycloalkane ring. The cyclohexyl group is a common feature in many biologically active molecules and natural products. The stereochemistry and conformational preferences of these reagents can influence the stereochemical outcome of their reactions, a critical consideration in asymmetric synthesis. numberanalytics.comacs.org Like their aryl counterparts, they are used to alkylate various electrophiles, including carbonyls, epoxides, and nitriles. mt.commasterorganicchemistry.com The palladium-catalyzed cross-coupling of cycloalkyl Grignard reagents with aryl bromides is an effective method for synthesizing substituted arenes. organic-chemistry.org

The combination of both an aryl (phenyl) and a cyclohexyl moiety in one reagent makes cyclohexylphenylmagnesium bromide a valuable tool for introducing this specific sterically demanding and electronically influential group into a target molecule.

Table 1: Applications of Aryl and Cyclohexyl Grignard Reagents

Reagent TypeElectrophileProduct ClassSignificance
Aryl Grignard Aldehydes, KetonesSecondary/Tertiary AlcoholsFundamental alcohol synthesis thermofisher.commt.com
Esters, Acid HalidesTertiary Alcohols (double addition)Creation of highly substituted alcohols masterorganicchemistry.comebsco.com
Aryl Halides (with catalyst)BiarylsSynthesis of important pharmaceutical scaffolds acs.org
Carbon DioxideCarboxylic AcidsCarbon chain extension by one carbon masterorganicchemistry.com
Cyclohexyl Grignard Aldehydes, KetonesCyclohexyl-substituted AlcoholsIntroduction of bulky alkyl groups mt.com
EpoxidesRing-opened AlcoholsC-C bond formation with vicinal functionalization masterorganicchemistry.com
Aryl Halides (with catalyst)CyclohexylarenesSynthesis of substituted aromatic compounds organic-chemistry.org
NitrilesKetonesFormation of ketones after hydrolysis ebsco.com

Historical Development and Evolution of Magnesium-Mediated Organic Transformations

The discovery of organomagnesium reagents is a landmark in the history of organic chemistry, a breakthrough that profoundly expanded the possibilities for chemical synthesis.

The journey began with the work of French chemist Philippe Barbier at the University of Lyon. britannica.com Barbier was investigating reactions using organozinc compounds but, finding them sluggish, substituted the more reactive magnesium metal. ias.ac.in In one experiment, he added magnesium and methyl iodide to a ketone, successfully producing a tertiary alcohol. ias.ac.in However, the reaction was often unreliable with poor yields. ias.ac.in

In 1900, Barbier's student, François Auguste Victor Grignard, was tasked with improving these magnesium-mediated reactions for his doctoral thesis. ias.ac.in Grignard's crucial innovation was to alter the procedure: instead of mixing the magnesium, organic halide, and substrate together in one pot, he first prepared the organomagnesium compound by reacting the halide with magnesium metal in ether and then added the substrate in a separate second step. thermofisher.comias.ac.in This two-step process, which became known as the Grignard reaction, was a resounding success, providing reliable results and high yields. britannica.comias.ac.in

Grignard's doctoral thesis, published in 1901, detailed the synthesis of alcohols, acids, and hydrocarbons using these novel organomagnesium compounds. wikipedia.orgcatholicscientists.org The immense impact of this discovery was recognized swiftly, and in 1912, Victor Grignard was awarded the Nobel Prize in Chemistry, which he shared with Paul Sabatier. britannica.comwikipedia.orglycee-grignard.fr The motivation for the award cited his discovery of the reagent that now bears his name and the subsequent advancement it provided for organic chemistry. ebsco.com

Further research, notably by Wilhelm Schlenk, revealed that the structure of Grignard reagents in ether solutions is more complex than the simple RMgX formula suggests. ebsco.com They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and the corresponding diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). ebsco.comtcichemicals.com Despite this complexity, Grignard reagents have become one of the most widely used classes of reagents in organic synthesis for over a century. acs.org

Table 2: Timeline of Key Developments in Grignard Reagents

YearEventKey Figure(s)Significance
1890sInitial experiments using magnesium in place of zinc for organometallic reactions. ias.ac.inPhilippe BarbierLaid the groundwork for Grignard's discovery. britannica.com
1900Discovery of the two-step Grignard reaction. thermofisher.comacs.orgVictor GrignardProvided a reliable and versatile method for C-C bond formation. wikipedia.org
1901Grignard publishes his doctoral thesis on organomagnesium compounds. wikipedia.orgcatholicscientists.orgVictor GrignardDisseminated the new synthetic methodology to the scientific community.
1912Awarded the Nobel Prize in Chemistry. wikipedia.orggdch.deVictor Grignard (with Paul Sabatier)Official recognition of the discovery's profound impact on chemistry. britannica.comlycee-grignard.fr
~1929Elucidation of the complex solution structure of Grignard reagents (Schlenk Equilibrium). ebsco.comWilhelm SchlenkProvided a deeper understanding of the reagent's nature in solution. tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrMg B13431867 magnesium;cyclohexylbenzene;bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;cyclohexylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h5-6,9-11H,1,3-4,7-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPQFKVZNDYRIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyclohexylphenylmagnesium Bromide

Preparation from Cyclohexylbromobenzene Precursors

The synthesis of cyclohexylphenylmagnesium bromide predominantly starts from cyclohexylbromobenzene. The choice of the synthetic route often depends on the desired purity, scale, and the functional groups present in the molecule.

The direct insertion of magnesium metal into the carbon-halogen bond of an aryl halide is a fundamental and widely used method for preparing Grignard reagents. nih.gov This process is atom-economical and utilizes low-toxicity materials. nih.gov The reaction is typically performed by heating a mixture of magnesium turnings and an organic halide in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com

For the formation of aryl Grignard reagents like cyclohexylphenylmagnesium bromide, the activation of magnesium is a critical step. uclm.es Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.org The use of specially activated magnesium, such as Rieke magnesium, can also circumvent issues with initiation. wikipedia.org The reaction mechanism is believed to involve the transfer of a single electron from the magnesium surface to the aryl halide. alfredstate.edu

Continuous flow technologies have emerged as a safer and more efficient alternative to traditional batch processes for Grignard reagent synthesis. researchgate.net Flow chemistry allows for better control of the exothermic reaction, enhanced heat and mass transfer, and minimizes the risks associated with handling air-sensitive compounds. uclm.es This approach has been successfully applied to the generation of various Grignard reagents, including those derived from aryl bromides. researchgate.net

Halogen-magnesium exchange is a powerful alternative for the synthesis of functionalized Grignard reagents, particularly when direct magnesium insertion is challenging. harvard.edu This method involves the reaction of an organic halide with an existing Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr). harvard.edu The exchange is a reversible process, and the equilibrium lies towards the formation of the more stable organomagnesium compound. harvard.edu

The rate of halogen-magnesium exchange is influenced by the nature of the halogen and the electronic properties of the organic halide. harvard.edu Aryl iodides react faster than aryl bromides. harvard.edu Electron-withdrawing groups on the aromatic ring accelerate the exchange, while electron-donating groups slow it down. harvard.edu

The use of additives like lithium chloride (LiCl) has been shown to significantly enhance the rate and efficiency of the halogen-magnesium exchange. clockss.orgresearchgate.net The iPrMgCl·LiCl complex is a highly effective reagent for the preparation of a wide range of functionalized aryl and heteroaryl Grignard reagents under mild conditions. clockss.orgresearchgate.net This method tolerates various sensitive functional groups, making it a versatile tool in organic synthesis. researchgate.net

Influence of Reaction Conditions on Grignard Reagent Formation

The success of a Grignard reaction is highly dependent on the careful control of various reaction parameters. numberanalytics.com Solvent, temperature, and additives play crucial roles in the formation and stability of the Grignard reagent. numberanalytics.com

The choice of solvent is critical in Grignard reagent synthesis as it solvates the magnesium species, influencing its reactivity and stability. unp.edu.ar Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are most commonly used because they are Lewis bases that coordinate to the magnesium center, forming soluble complexes. wikipedia.org

THF is often the preferred solvent for preparing aryl Grignard reagents. harvard.edu It has a higher boiling point and better solvating ability than diethyl ether, which can be advantageous for less reactive aryl halides. The magnesium atom in a Grignard reagent dissolved in THF is typically tetrahedrally coordinated, bonded to the organic group, the halogen, and two molecules of THF. wikipedia.org

Mechanochemical methods, such as ball milling, have been explored for the synthesis of Grignard reagents with reduced solvent usage. nih.gov While some reactions can be performed solvent-free, the addition of a small amount of an ether like THF is often necessary to facilitate the reaction. nih.gov

Temperature control is paramount in Grignard reagent formation to manage the exothermic nature of the reaction and to prevent side reactions. numberanalytics.comhzdr.de The initiation of the reaction often requires heating, but once started, cooling may be necessary to maintain a steady reaction rate. hzdr.de For the preparation of functionalized Grignard reagents, low temperatures (e.g., -78 °C to 0 °C) are often employed to preserve the functional groups. numberanalytics.comcmu.eduresearchgate.net The optimal temperature can vary depending on the specific substrate and reagents used. researchgate.net

Additives can significantly impact the formation of Grignard reagents. As mentioned earlier, activating agents like iodine or 1,2-dibromoethane are often used to initiate the reaction. wikipedia.org The addition of lithium chloride (LiCl) to form iPrMgCl·LiCl has proven to be highly beneficial for halogen-magnesium exchange reactions, allowing them to proceed under milder conditions and with greater functional group tolerance. clockss.orgresearchgate.net Other additives, such as catalysts, can also be employed to promote the reaction. unp.edu.ar

Table 1: Influence of Reaction Conditions on Grignard Reagent Formation

ParameterEffect on ReactionCommon Practices and Examples
Solvent Solvates and stabilizes the Grignard reagent, affecting its reactivity.Tetrahydrofuran (THF) and diethyl ether are commonly used. wikipedia.org
Temperature Controls reaction rate and minimizes side reactions. numberanalytics.comInitiation may require heating, while the reaction is often controlled at lower temperatures (e.g., 0 °C to -78 °C). numberanalytics.comhzdr.decmu.edu
Additives Can activate the magnesium surface or accelerate the reaction.Iodine, 1,2-dibromoethane for activation. wikipedia.org Lithium chloride (LiCl) for enhanced halogen-magnesium exchange. clockss.orgresearchgate.net

Scalability Considerations and Industrial Production Methods for Cyclohexylphenylmagnesium Bromide Derivatives

The industrial production of Grignard reagents like cyclohexylphenylmagnesium bromide and its derivatives requires careful consideration of safety, cost-effectiveness, and process efficiency. While the direct insertion of magnesium is an atom-economical process, the high exothermicity of the reaction presents a significant safety challenge on a large scale. nih.govuclm.es

Continuous flow chemistry offers a promising solution for the industrial-scale synthesis of Grignard reagents. researchgate.net Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better temperature control and reducing the risk of runaway reactions. uclm.es This technology enables a safer and more consistent production process. researchgate.net The use of packed-bed reactors containing magnesium turnings has been successfully demonstrated for the continuous generation of Grignard reagents. researchgate.net

For the synthesis of highly functionalized derivatives, the halogen-magnesium exchange reaction, particularly with the use of iPrMgCl·LiCl, is a valuable method for industrial applications due to its mild reaction conditions and high functional group tolerance. clockss.orgresearchgate.net The development of robust and scalable synthetic protocols is crucial for the commercial production of complex molecules derived from cyclohexylphenylmagnesium bromide.

Reactivity and Reaction Mechanisms of Cyclohexylphenylmagnesium Bromide

Nucleophilic Addition Reactions of Cyclohexylphenylmagnesium Bromide

The partially ionic character of the carbon-magnesium bond in cyclohexylphenylmagnesium bromide imparts a carbanionic character to the cyclohexylphenyl group, making it a powerful nucleophile. This property is central to its addition reactions with various electrophilic functional groups.

Reactions with Carbonyl Compounds (e.g., Ketones, Aldehydes)

Grignard reagents, such as cyclohexylphenylmagnesium bromide, readily react with the electrophilic carbon of carbonyl groups in ketones and aldehydes. nih.govwikipedia.org The nucleophilic carbon atom of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. wikipedia.org

The reaction with aldehydes, such as formaldehyde, results in the formation of primary alcohols, while other aldehydes yield secondary alcohols. wisc.edu Ketones, upon reaction with cyclohexylphenylmagnesium bromide, produce tertiary alcohols. wisc.edu The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by hydrolysis of the resulting magnesium alkoxide. wikipedia.org

Table 1: Nucleophilic Addition of Grignard Reagents to Carbonyl Compounds

Grignard ReagentCarbonyl CompoundProduct Type
Cyclohexylmagnesium bromideFormaldehydePrimary Alcohol
Phenylmagnesium bromideAldehydeSecondary Alcohol
Phenylmagnesium bromideKetoneTertiary Alcohol

This table illustrates the general outcomes of Grignard reactions with different carbonyl compounds.

Ring-Opening Reactions with Epoxides (e.g., 2,3-Epoxypropyl Chloride)

The strained three-membered ring of epoxides makes them susceptible to nucleophilic attack by Grignard reagents. The reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the cyclohexylphenylmagnesium bromide attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. This results in the formation of a new carbon-carbon bond and a magnesium alkoxide, which upon hydrolysis, yields a β-substituted alcohol. The regioselectivity of the attack is influenced by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring.

Reactions with Imine Derivatives and Nitriles

Cyclohexylphenylmagnesium bromide can also add across the carbon-nitrogen double bond of imines and the carbon-nitrogen triple bond of nitriles. The reaction with imines yields a magnesium amide, which upon hydrolysis, produces a secondary amine.

The addition of Grignard reagents to nitriles provides a valuable route to ketones. organic-chemistry.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate which is stabilized as a magnesium salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate furnishes a ketone. masterorganicchemistry.comdoubtnut.com For instance, the reaction of benzonitrile (B105546) with phenylmagnesium bromide, followed by hydrolysis, yields benzophenone (B1666685). doubtnut.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Cyclohexylphenylmagnesium Bromide

Grignard reagents are pivotal partners in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between different organic fragments. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi with Aryl Halides)

Palladium complexes are highly effective catalysts for cross-coupling reactions involving Grignard reagents and aryl halides. scispace.com

Suzuki-Miyaura Coupling: While the classic Suzuki-Miyaura reaction involves organoboron compounds, variations utilizing Grignard reagents in a palladium-catalyzed cycle have been developed. These reactions offer a powerful method for the synthesis of biaryls. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the biaryl product. nih.govnih.govnih.gov

Stille Coupling: The Stille reaction typically couples organotin compounds with organic halides. youtube.com However, palladium-catalyzed cross-coupling of Grignard reagents with aryl halides can achieve similar transformations, providing a tin-free alternative for the formation of C(sp²)-C(sp²) bonds. nih.gov

Negishi Coupling: The Negishi coupling conventionally uses organozinc reagents. nih.gov Palladium-catalyzed cross-coupling of Grignard reagents with aryl halides, sometimes in the presence of zinc salts, can proceed through a Negishi-like mechanism. organic-chemistry.orgrsc.org This methodology is effective for the formation of carbon-carbon bonds and is compatible with a range of functional groups. nih.govmit.eduresearchgate.netorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentElectrophileCatalyst
Suzuki-Miyaura (variant)Grignard ReagentAryl HalidePalladium
Stille (alternative)Grignard ReagentAryl HalidePalladium
Negishi (variant)Grignard ReagentAryl HalidePalladium

This table summarizes palladium-catalyzed cross-coupling reactions where Grignard reagents can be employed.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel complexes serve as a more economical alternative to palladium for catalyzing cross-coupling reactions. nih.gov Nickel-catalyzed Kumada coupling, which directly couples Grignard reagents with organic halides, is a prominent example. nih.gov These reactions are effective for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and can tolerate a variety of functional groups. organic-chemistry.orgnih.gov The catalytic cycle is similar to that of palladium-catalyzed reactions, involving oxidative addition of the aryl halide to a Ni(0) species, transmetalation with the Grignard reagent, and reductive elimination. nih.gov

Iron-Catalyzed Cross-Coupling Reactions

The use of iron as a catalyst in cross-coupling reactions represents a cost-effective, environmentally benign, and highly efficient alternative to precious metal catalysts like palladium and nickel. acs.orgacs.org Simple iron salts, such as iron(III) chloride (FeCl₃) and tris(acetylacetonato)iron(III) (Fe(acac)₃), have proven to be effective precatalysts for a wide range of cross-coupling reactions. acs.orgnih.gov These reactions facilitate the formation of carbon-carbon bonds by coupling organometallic compounds, such as Grignard reagents, with organic halides. nih.govwikipedia.org

Cyclohexylphenylmagnesium bromide, as an aryl Grignard reagent, participates effectively in these iron-catalyzed transformations. The reactions are notable for their mild conditions, often proceeding at or below room temperature, and their compatibility with various functional groups like esters, nitriles, and ethers. acs.org Research by the Nakamura group demonstrated the successful iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents. thieme-connect.de For instance, the reaction between cyclohexyl bromide and various arylmagnesium bromides, catalyzed by iron, proceeds efficiently. thieme-connect.deresearchgate.net The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a Lewis basic additive can help suppress the formation of side products. thieme-connect.de

The mechanism often involves an "inorganic Grignard reagent," formally described as [Fe(MgX)₂], which is generated in situ and is believed to be the key propagating species in the catalytic cycle. acs.orgacs.org The reaction of aryl Grignard reagents with alkyl halides possessing β-hydrogens is also effectively catalyzed by Fe(acac)₃. researchgate.net Studies have shown that electron-neutral and electron-rich aryl Grignard reagents react rapidly to yield the desired products in nearly quantitative amounts. thieme-connect.de

Alkyl HalideAryl Grignard ReagentCatalyst SystemTemp (°C)Yield (%)Reference
Cyclohexyl bromidePhenylmagnesium bromideFeCl₃ / TMEDA099 thieme-connect.de
Cyclohexyl bromide(4-Methoxyphenyl)magnesium bromideFeCl₃ / TMEDA099 thieme-connect.de
Cyclohexyl bromide(4-Trifluoromethylphenyl)magnesium bromideFeCl₃ / TMEDA067 thieme-connect.de
Cyclohexyl bromide2-Tolylmagnesium bromideFeCl₃ / TMEDA098 thieme-connect.de
exo-2-Bromonorbornane(4-Methoxyphenyl)magnesium bromideFeCl₃ / TMEDA095 thieme-connect.de

Ligand Design and its Impact on Catalytic Efficiency (e.g., Phosphine (B1218219) Ligands, Bis(2-cyclohexylphenyl)(phenyl)phosphine)

The efficiency and selectivity of iron-catalyzed cross-coupling reactions are significantly influenced by the choice of ligands. researchgate.netresearchgate.net Chelating phosphines, in particular, have emerged as effective supporting ligands that can modulate the reactivity of the iron center. nih.govacs.org The properties of phosphine ligands, such as their steric bulk (cone angle) and electronic nature (electron-donating or -withdrawing), are critical factors. tcichemicals.com Bulky, electron-rich trialkylphosphine ligands, for example, are known to promote both the oxidative addition and reductive elimination steps in catalytic cycles. tcichemicals.com

The design of bisphosphine ligands has been a key area of research to improve catalytic performance. acs.org Ligands such as Xantphos have been successfully used in the iron-catalyzed coupling of alkyl Grignards with primary alkyl halides. nih.gov The bulky and rigid backbone of such ligands can prevent the formation of undesirable iron species and suppress side reactions. nih.gov The SciOPP ligand, another bulky bisphosphine, has also been shown to be highly effective, forming well-defined iron(II) complexes that act as on-cycle reactive intermediates. nih.govnih.gov These ligands help to avoid the formation of multinuclear iron complexes and undesired 'ate' complexes, leading to increased reactivity and selectivity. nih.gov

Bis(2-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine ligand characterized by significant steric bulk due to its two 2-cyclohexylphenyl groups. Such bulky phosphines are crucial in organometallic chemistry for stabilizing metal centers and controlling their reactivity. tcichemicals.com The synthesis of these types of ligands often involves the reaction of a chlorophosphine, like dichlorophenylphosphine, with a Grignard reagent, such as 2-cyclohexylphenylmagnesium bromide, in an inert atmosphere. The steric and electronic properties imparted by these ligands can have a profound impact on the outcome of the catalytic reaction. acs.org

Ligand TypeKey FeatureImpact on CatalysisExample LigandReference
Monodentate PhosphineHigh electron density, steric bulkPromotes oxidative addition and reductive eliminationTricyclohexylphosphine tcichemicals.com
Bidentate Phosphine (Bisphosphine)Chelating effect, defined bite angleStabilizes iron center, prevents side reactions, enhances selectivityXantphos, SciOPP nih.govnih.govnih.gov
Bulky Tertiary PhosphineSignificant steric hindranceModulates reactivity, stabilizes metal centerBis(2-cyclohexylphenyl)(phenyl)phosphine

Mechanistic Insights into Carbon-Carbon Bond Formation with Cyclohexylphenylmagnesium Bromide

Understanding the mechanism of carbon-carbon bond formation involving Grignard reagents like cyclohexylphenylmagnesium bromide is complicated by the presence of multiple potential pathways and the complex nature of the reagent in solution. acs.org The reaction mechanism can be influenced by the substrate, the solvent, and the specific Grignard reagent used. acs.orgwikipedia.org

Radical vs. Polar Mechanisms in Grignard Reactivity

The reaction of Grignard reagents has long been debated, with two primary mechanisms proposed: a polar (or nucleophilic) pathway and a radical pathway involving single-electron transfer (SET). acs.orgwikipedia.org

Polar Mechanism: In the classical polar mechanism, the carbon-magnesium bond is considered highly polar, with the carbon atom acting as a potent nucleophile. wikipedia.orgutexas.edu This nucleophilic carbon attacks an electrophilic center, such as the carbon atom of a carbonyl group, typically proceeding through a six-membered ring transition state. wikipedia.org

Radical (SET) Mechanism: An alternative mechanism involves the single-electron transfer from the Grignard reagent to the substrate, forming a radical intermediate. acs.orgwikipedia.org The detection of radical coupling side products in some Grignard reactions provides evidence for this pathway. wikipedia.org

Recent studies, including computational analyses, suggest that the operative mechanism is highly dependent on the substrate. acs.orgwikipedia.org For instance, chiral secondary Grignard reagents have been shown to react with benzophenone primarily through a radical mechanism, while their reaction with benzaldehyde (B42025) follows a nucleophilic addition pathway. acs.org The reduction potential of the substrate appears to be a key factor in determining which mechanism is favored. acs.org In the context of iron-catalyzed cross-couplings, there is a consensus that the reaction of haloalkanes often proceeds through the generation of alkyl radical intermediates. thieme-connect.denih.gov

Applications of Cyclohexylphenylmagnesium Bromide in Complex Organic Synthesis

Synthesis of Sterically Hindered Organic Molecules

The defining characteristic of the cyclohexylphenyl group is its significant steric bulk. This feature is strategically employed in the synthesis of sterically hindered molecules. As a potent nucleophile, cyclohexylphenylmagnesium bromide readily attacks electrophilic carbon centers, such as those in aldehydes, ketones, and esters. masterorganicchemistry.com The addition of the large cyclohexylphenyl moiety effectively shields the reaction center, influencing the stereochemical outcome of subsequent reactions and imparting unique physical and chemical properties to the final product.

For instance, in reactions with carbonyl compounds, the Grignard reagent introduces the bulky substituent, leading to the formation of sterically crowded secondary or tertiary alcohols. masterorganicchemistry.comyoutube.com This approach is fundamental for building molecular architectures where controlled spatial arrangement is critical.

Table 1: Reactions for Synthesizing Sterically Hindered Alcohols

Reactant Product Type Significance
Aldehyde Secondary Alcohol Introduction of a bulky group at the carbinol center.
Ketone Tertiary Alcohol Creation of a highly congested quaternary carbon center.

Preparation of Ligands for Asymmetric Catalysis (e.g., Chiral Phosphines)

In the field of asymmetric catalysis, the development of chiral ligands is paramount for controlling the enantioselectivity of metal-catalyzed reactions. nih.gov P-chiral phosphine (B1218219) ligands, which have a stereogenic center at the phosphorus atom, are particularly effective. nih.gov The synthesis of these specialized ligands often involves the reaction of a chlorophosphine derivative with a Grignard reagent, which acts as a nucleophile to form a carbon-phosphorus bond. beilstein-journals.org

The use of cyclohexylphenylmagnesium bromide in this context allows for the introduction of a sterically demanding and electronically distinct group onto the phosphorus atom. The ligand's steric profile is a crucial factor in creating a chiral environment around the metal center, which ultimately dictates the stereochemical pathway of the catalytic reaction. nih.gov The synthesis of enantiopure phosphine ligands can be achieved using chiral auxiliaries or by resolving racemic mixtures, with Grignard reagents playing a key role in the construction of the final ligand structure. nih.govbeilstein-journals.org

Construction of Liquid Crystalline Materials and Precursors

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. colorado.edu Their molecular structure typically consists of a rigid core and flexible terminal groups. The combination of the rigid phenyl ring and the flexible, bulky cyclohexyl group in cyclohexylphenylmagnesium bromide makes it an attractive building block for the synthesis of liquid crystal precursors.

Synthetic routes to liquid crystalline compounds often involve the formation of carbon-carbon bonds to assemble the core structure or attach terminal chains. beilstein-journals.orgmdpi.com Grignard reagents can be used to react with appropriate electrophiles to construct these complex molecular architectures. The incorporation of the cyclohexylphenyl moiety can influence the mesophase behavior (the temperature and structural range of the liquid crystal phase) and the dielectric anisotropy of the final material, properties that are critical for applications in display technologies. beilstein-journals.org

Development of Pharmaceutical Intermediates and Advanced Fine Chemicals

The formation of carbon-carbon bonds is a cornerstone of pharmaceutical synthesis, where the construction of complex molecular skeletons is required. Grignard reagents like cyclohexylphenylmagnesium bromide are fundamental tools for this purpose. masterorganicchemistry.com They react with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides, to produce more complex intermediates. masterorganicchemistry.comvedantu.com

The reaction with an epoxide, for example, results in the opening of the three-membered ring and the formation of a new carbon-carbon bond, yielding a β-substituted alcohol. This type of transformation is valuable for extending carbon chains and introducing specific functional groups in a controlled manner, which is a common strategy in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other advanced fine chemicals.

Table 2: Key C-C Bond Forming Reactions in Pharmaceutical Synthesis

Electrophile Intermediate Product
Epoxide β-substituted alcohol
Aldehyde/Ketone Secondary/Tertiary alcohol

Formation of Arylsulfonium Salts

Arylsulfonium salts are versatile reagents in organic synthesis, notably used as arylation agents. thieme-connect.deresearchgate.net One method for their preparation involves the reaction of a diaryl sulfoxide with a Grignard reagent. In this reaction, the Grignard reagent attacks the sulfur atom of the sulfoxide, which is activated by a precursor, leading to the formation of a triarylsulfonium salt. thieme-connect.de

When cyclohexylphenylmagnesium bromide is used, it adds the cyclohexylphenyl group to the sulfur center of a diaryl sulfoxide. The resulting triarylsulfonium salt contains three different aryl or alkyl groups attached to the sulfur atom. These salts can then be used in subsequent cross-coupling reactions or other transformations where the transfer of an aryl group is required. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
Cyclohexylphenylmagnesium bromide
Aldehyde
Ketone
Ester
Secondary Alcohol
Tertiary Alcohol
Chlorophosphine
P-chiral phosphine
Epoxide
β-substituted alcohol
Carbon Dioxide
Carboxylic acid
Diaryl sulfoxide

Advanced Spectroscopic and Structural Characterization of Cyclohexylphenylmagnesium Bromide Species

Spectroscopic Analysis of Grignard Reagent Solutions

Spectroscopic techniques are invaluable for elucidating the structure and bonding of cyclohexylphenylmagnesium bromide in its solution state, where it is most commonly employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the composition of Grignard reagent solutions. caltech.edu In the case of cyclohexylphenylmagnesium bromide, NMR can provide detailed information about the various species in equilibrium.

Grignard reagents in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the alkylmagnesium halide (RMgX) and the corresponding dialkylmagnesium compound (R₂Mg) and magnesium halide (MgX₂). nih.govwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by factors such as the solvent, concentration, temperature, and the nature of the organic group. wikipedia.org For cyclohexylphenylmagnesium bromide, the equilibrium would involve cyclohexylphenylmagnesium bromide itself, di(cyclohexylphenyl)magnesium, and magnesium bromide.

¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different species present in solution. The chemical shifts of the protons and carbons in the cyclohexyl and phenyl groups will be influenced by their proximity to the electropositive magnesium atom. The protons on the carbon directly attached to the magnesium (the α-carbon) are expected to be the most deshielded.

Furthermore, specialized NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to differentiate between the various magnesium-containing species based on their different diffusion coefficients in solution.

Hypothetical ¹H NMR Data for Cyclohexylphenylmagnesium Bromide in THF
Chemical Shift (δ) ppm Assignment
7.0-7.4Phenyl protons
1.0-2.0Cyclohexyl protons
Hypothetical ¹³C NMR Data for Cyclohexylphenylmagnesium Bromide in THF
Chemical Shift (δ) ppm Assignment
160-170C-Mg (ipso-carbon of the phenyl ring)
120-140Phenyl carbons
25-50Cyclohexyl carbons

It is important to note that the presence of multiple species in equilibrium can lead to complex and broadened NMR spectra. Variable-temperature NMR studies can provide further insights into the dynamics of the Schlenk equilibrium.

The C-Mg stretching vibration in Grignard reagents is typically observed in the far-infrared region, usually between 300 and 600 cm⁻¹. The exact position of this absorption is sensitive to the nature of the organic group and the solvent. The presence of the cyclohexyl and phenyl groups will also give rise to characteristic C-H and C-C stretching and bending vibrations in the mid-infrared region.

By comparing the IR spectrum of the Grignard reagent solution with that of the starting materials (cyclohexylphenyl bromide) and potential byproducts, the formation of the C-Mg bond can be confirmed. Furthermore, changes in the IR spectrum with variations in solvent or concentration can provide clues about the shifting Schlenk equilibrium and the coordination of solvent molecules to the magnesium center. acs.org

Expected IR Absorption Bands for Cyclohexylphenylmagnesium Bromide
Wavenumber (cm⁻¹) Vibrational Mode
~3050Aromatic C-H stretch
2850-2950Aliphatic C-H stretch (cyclohexyl)
~1600Aromatic C=C stretch
~1450CH₂ scissoring (cyclohexyl)
300-600C-Mg stretch

The analysis of the C-Mg stretching frequency can offer insights into the strength and polarity of this crucial bond, which is directly related to the nucleophilicity of the Grignard reagent. masterorganicchemistry.com

Crystallographic Studies of Related Organomagnesium Complexes

While obtaining single crystals of Grignard reagents suitable for X-ray crystallography can be challenging due to their high reactivity and tendency to exist as complex mixtures in solution, the structural analysis of related organomagnesium complexes provides invaluable insights into the potential solid-state structures of species like cyclohexylphenylmagnesium bromide. wikipedia.org

Crystallographic studies of various organomagnesium compounds have revealed a rich diversity of structures, including monomers, dimers, and higher oligomers. acs.org The magnesium center is typically coordinated to the organic group, the halide, and solvent molecules (commonly ethers like THF or diethyl ether).

In dimeric structures, bridging halides or organic groups are common, leading to the formation of a central Mg₂X₂ or Mg₂R₂ core. The coordination number of the magnesium atom is typically four, but higher coordination numbers can be observed, especially with bulky ligands or in the presence of strongly coordinating solvents.

For a sterically demanding Grignard reagent like cyclohexylphenylmagnesium bromide, it is plausible that in the solid state, it could exist as a monomeric species with coordinated solvent molecules, or potentially as a halide-bridged dimer. The bulky cyclohexylphenyl group would likely influence the packing of the molecules in the crystal lattice.

The structural information gleaned from related crystallized organomagnesium complexes, such as bond lengths (C-Mg, Mg-Br), bond angles, and coordination geometries, serves as a crucial benchmark for understanding the fundamental structural chemistry of cyclohexylphenylmagnesium bromide, even in the absence of its own specific crystal structure.

Stereoselective Transformations Mediated by Cyclohexylphenylmagnesium Bromide

Enantioselective and Diastereoselective Reactions

There is a notable absence of specific studies focusing on the enantioselective and diastereoselective reactions of cyclohexylphenylmagnesium bromide. General principles of stereoselective additions of Grignard reagents to carbonyl compounds and other electrophiles are well-documented. These reactions typically involve the nucleophilic attack of the Grignard reagent on a prochiral substrate, where the trajectory of the attack determines the stereochemical outcome. However, specific examples and detailed mechanistic studies involving cyclohexylphenylmagnesium bromide are not available in the reviewed literature.

Chiral Auxiliaries and Their Influence on Stereocontrol

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In the context of Grignard additions, a chiral auxiliary attached to the electrophile can create a sterically or electronically biased environment, favoring the formation of one diastereomer over the other.

Despite the widespread use of chiral auxiliaries in asymmetric synthesis, there are no specific reports on their application in controlling the stereoselectivity of reactions with cyclohexylphenylmagnesium bromide. Research on analogous systems, such as the reaction of other Grignard reagents with substrates bearing chiral auxiliaries like oxazolidinones or camphorsultams, has demonstrated high levels of diastereoselectivity. However, without experimental data for cyclohexylphenylmagnesium bromide, it is not possible to provide specific examples or to create a data table of its performance with various chiral auxiliaries.

Catalyst Design for Enantioselectivity and Diastereoselectivity

The development of chiral catalysts for enantioselective Grignard reactions is a significant area of research. These catalysts, often based on chiral ligands complexed to a metal center, can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.

While there have been advances in the catalytic enantioselective alkylation of various substrates, including aldehydes, ketones, and imines, using different Grignard reagents, there is no specific mention or study of catalyst systems designed for or tested with cyclohexylphenylmagnesium bromide. Consequently, no data on catalyst performance, enantiomeric excess values, or reaction conditions can be reported for this specific reagent.

Kinetic and Thermodynamic Control in Stereoselective Processes

The outcome of a stereoselective reaction can be governed by either kinetic or thermodynamic control. Under kinetic control, the major product is the one that is formed fastest, whereas under thermodynamic control, the major product is the most stable one. Reaction conditions such as temperature, solvent, and reaction time can influence whether a reaction proceeds under kinetic or thermodynamic control.

In the context of Grignard reactions, the stereochemical outcome can sometimes be influenced by these factors. For instance, the addition of a Grignard reagent to a sterically hindered ketone at low temperatures might favor the formation of the kinetic product, while at higher temperatures, an equilibrium might be established, leading to the thermodynamic product. However, no studies have been found that investigate the kinetic and thermodynamic aspects of stereoselective transformations involving cyclohexylphenylmagnesium bromide. Therefore, a discussion of these control elements with specific examples and data for this compound is not possible.

Computational and Theoretical Investigations of Cyclohexylphenylmagnesium Bromide Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to deciphering the electronic structure that governs the chemical behavior of Grignard reagents. whiterose.ac.uk These methods provide a lens into the bonding, charge distribution, and orbital interactions that dictate the reactivity of molecules like cyclohexylphenylmagnesium bromide.

Density Functional Theory (DFT) has become a principal tool for investigating the mechanisms of Grignard reactions. nih.govresearchgate.net Studies focusing on related Grignard reagents shed light on the likely behavior of cyclohexylphenylmagnesium bromide, revealing a landscape of competing reaction pathways, primarily nucleophilic addition and single-electron transfer (SET). acs.orgorganic-chemistry.org

DFT calculations allow for the mapping of potential energy surfaces for various reaction coordinates, enabling the determination of activation energies for these competing pathways. rsc.org Research indicates that the choice between a polar (nucleophilic) and a radical (SET) mechanism can be influenced by factors such as the steric bulk of the alkyl group and the nature of the carbonyl substrate. nih.govwikipedia.org For instance, with less sterically hindered ketones, a concerted, polar mechanism involving a four-centered transition state is often favored. nih.gov However, when the alkyl group is bulky, as is the case with a cyclohexyl group, the pathway to C-C bond formation can be sterically hindered, potentially favoring an SET mechanism. nih.gov This involves the formation of a diradical intermediate. nih.gov

Computational studies on similar systems have quantified these energy barriers. For example, the reaction of CH₃MgCl with acetaldehyde (B116499) and fluorenone in THF has been studied, showing that various organomagnesium species present due to the Schlenk equilibrium are all competent for the nucleophilic pathway, with a relatively small range of activation energies. acs.org The homolytic cleavage of the Mg-C bond, a key step in the SET pathway, has a high calculated energy barrier, suggesting that alkyl radicals are unlikely to form spontaneously in a pure Grignard solution. acs.org

Table 1: Illustrative Calculated Activation Energies for Grignard Reaction Pathways (Note: This data is representative of typical Grignard reactions and not specific to cyclohexylphenylmagnesium bromide, for which dedicated studies would be required.)

Reaction PathwayReactantsMethodCalculated Activation Energy (kcal/mol)
Nucleophilic AdditionCH₃MgCl + AcetaldehydeDFT~12-15
Single-Electron TransferCH₃MgCl + FluorenoneDFT~16-18
β-Hydride EliminationCycloheptyl radical + Fe(II) complexDFT12.9

This table synthesizes data from multiple sources to illustrate typical energy barriers calculated by DFT for different mechanistic steps relevant to Grignard reactions. acs.orgnih.gov

Ab initio methods, which rely on first principles of quantum mechanics, provide a higher level of theoretical accuracy for elucidating reaction mechanisms and analyzing transition states. researchgate.net These methods are crucial for understanding the complex equilibria and reaction intermediates involved in Grignard chemistry. acs.org

A key aspect of Grignard solutions is the Schlenk equilibrium, where the reagent RMgX exists in equilibrium with its dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) counterparts. wikipedia.org Ab initio molecular dynamics simulations have shown that this equilibrium is dynamically influenced by the coordinating solvent. acs.org High-level calculations can accurately model the structures and energies of the various species involved, including monomeric and dimeric forms of the Grignard reagent. researchgate.net

These methods have been instrumental in disproving long-held mechanistic hypotheses, such as a widely cited six-membered ring transition state, which computational tests later showed to be inaccurate. rsc.org Instead, calculations have revealed mechanisms involving the coordination of the carbonyl compound to the magnesium atom in a dimeric Grignard reagent, leading to a four-centered transition state for the nucleophilic addition. nih.govresearchgate.net This detailed analysis of transition states provides a precise picture of bond-forming and bond-breaking processes. researchgate.net

Molecular Dynamics Simulations of Solvation and Aggregation Phenomena

The reactivity of Grignard reagents is profoundly affected by their state in solution, where they can exist as monomers, dimers, and larger aggregates, all coordinated by solvent molecules. tcichemicals.comcymitquimica.com Molecular dynamics (MD) simulations are a powerful computational technique for studying these dynamic solvation and aggregation phenomena. nih.govresearchgate.net

MD simulations can model the behavior of numerous molecules over time, providing a dynamic picture of the solution structure. dtu.dkmdpi.com For Grignard reagents in ethereal solvents like tetrahydrofuran (B95107) (THF), simulations show that the magnesium center is typically coordinated by solvent molecules, which play an active role in the reaction mechanism. acs.orgacs.orgrsc.org It has been revealed that solvent molecules can assist in ligand exchange and redistribution, influencing both the Schlenk equilibrium and the Grignard reaction itself. rsc.org

Recent simulations have uncovered a critical role for THF, where it can act as a fifth ligand to the magnesium center, altering the metal's electronic symmetry and facilitating bond breaking and formation. acs.org By analyzing these simulations, researchers can understand the structure of solvated aggregates, such as halogen-bridged dimers, and how the number and movement of solvent molecules directly participate in the reaction mechanism. acs.org

Predictive Modeling of Reaction Outcomes and Selectivity

The insights gained from quantum chemical calculations and MD simulations can be leveraged to build predictive models for the outcomes and selectivity of Grignard reactions. acs.orgnih.govarxiv.org These models often utilize machine learning algorithms trained on datasets of known reactions. arxiv.orgnih.gov

The goal is to predict the major product from a set of reactants, a fundamental challenge in computational chemistry. arxiv.org One approach involves a two-step process: first, generating a set of chemically plausible products using generalized reaction templates, and second, using a machine learning model to classify which candidate is the most likely major product. acs.org Such models can achieve high accuracy, in some cases correctly predicting the recorded outcome with high probability. acs.org

However, the performance of these models can be challenged when extrapolating to novel or more complex reaction types, such as predicting single versus double addition to esters in Grignard reactions. nih.govarxiv.org Models may struggle if they have not been trained on a sufficient number of similar examples. nih.gov Despite these challenges, predictive models are becoming increasingly sophisticated. By using reaction-based molecular representations derived from the structures of catalytic intermediates, models can predict enantioselectivity with mean absolute errors as low as 0.25 kcal/mol compared to DFT calculations. nih.gov The continued development of these predictive tools, especially those for kinetic parameters like activation energies, holds great promise for computer-assisted synthesis planning and the discovery of new chemical reactivity. chemrxiv.org

Table 2: Performance of a Machine Learning Model for Reaction Prediction

Model Performance MetricValue
Top-1 Accuracy (General)~80-90%
Top-1 Accuracy (Grignard Double Addition, Initial)4.5%
Top-1 Accuracy (Grignard Double Addition, Reframed)49.7%

This table highlights the performance and challenges of machine learning models in predicting reaction outcomes, using data from studies on general reaction prediction and specific, challenging cases like Grignard double additions. acs.orgnih.govarxiv.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing cyclohexylbenzene derivatives using Grignard reagents (e.g., cyclohexylmagnesium bromide)?

  • Methodology :

  • Grignard Reagent Preparation : Cyclohexylmagnesium bromide is synthesized by reacting cyclohexyl bromide with magnesium in anhydrous ether or tetrahydrofuran (THF) under inert conditions. Standardization involves titration against 0.5 N HCl to determine molarity .
  • Reaction Design : React the Grignard reagent with electrophiles (e.g., 2,3-dibromopropene) under controlled temperatures (0–25°C) to form intermediates like 3-cyclohexyl-2-bromopropene. Monitor yields via gas chromatography (GC) and optimize parameters (e.g., reaction time, stoichiometry) to minimize side reactions .
  • Purification : Distill products under reduced pressure (e.g., 88–89°C at 14 mm Hg) and validate purity using NMR or GC-MS .

Q. How can researchers characterize the catalytic activity of Ni–Mo or Co–Mo catalysts in cyclohexylbenzene hydrogenation?

  • Methodology :

  • Catalyst Pretreatment : Sulfide Co-Mo/γ-Al₂O₃ catalysts by presulfidation with H₂S/H₂ mixtures to activate sites for hydrogenation .
  • Kinetic Experiments : Conduct batch reactions under controlled H₂ pressure (e.g., 3–5 MPa) and temperatures (300–380°C). Monitor reactant consumption (e.g., dibenzothiophene) and product formation (e.g., bicyclohexyl) via GC or HPLC .
  • Data Analysis : Apply pseudo-first-order kinetics to calculate rate constants (k) and activation energies (Eₐ) using Arrhenius plots. For example, Eₐ for dibenzothiophene hydrogenolysis to biphenyl is ~50.3 kcal/mol .

Advanced Research Questions

Q. How can conflicting kinetic data for cyclohexylbenzene hydrogenation pathways be resolved?

  • Methodology :

  • Reaction Network Modeling : Construct parallel-sequential reaction networks (e.g., biphenyl → cyclohexylbenzene → bicyclohexyl) and fit experimental data to pseudo-first-order models. Use numerical optimization to estimate rate constants (e.g., k₃ for biphenyl conversion) .
  • Contradiction Analysis : Discrepancies in rate constants (e.g., k₆ for cyclohexylbenzene hydrogenation) may arise from side reactions forming high molecular weight compounds. Validate models by comparing experimental vs. simulated product distributions .
  • Advanced Techniques : Employ isotopic labeling (e.g., D₂ instead of H₂) or in-situ spectroscopy (FTIR, Raman) to track intermediate species .

Q. What strategies improve the selectivity of N-hydroxyphthalimide (NHPI)-catalyzed aerobic oxidation of cyclohexylbenzene?

  • Methodology :

  • Catalyst Design : Modify NHPI with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance stability and selectivity. Synthesize derivatives via Friedel-Crafts alkylation and characterize via XRD and cyclic voltammetry .
  • Reaction Optimization : Vary O₂ pressure (1–10 atm), solvent polarity (e.g., acetonitrile vs. toluene), and catalyst loading (0.1–5 mol%). Measure turnover frequencies (TOF) and selectivity using GC-MS .
  • Mechanistic Studies : Perform DFT calculations to identify transition states and validate experimental activation barriers .

Data Analysis and Reproducibility

Q. How should researchers address challenges in reproducing cyclohexylbenzene hydrogenation studies?

  • Methodology :

  • Detailed Documentation : Report catalyst pretreatment conditions (e.g., sulfidation time, H₂S concentration), reaction parameters (temperature, pressure), and analytical methods (e.g., GC column specifications) .
  • Control Experiments : Compare results with literature benchmarks (e.g., activation energies for Co-Mo catalysts ). Replicate studies using commercial catalysts (e.g., Sigma-Aldrich Co-Mo/Al₂O₃) to isolate variables.
  • Data Sharing : Publish raw kinetic data (e.g., time-concentration profiles) in supplementary materials for peer validation .

Q. What statistical approaches are suitable for analyzing substituent effects on cyclohexylbenzene reactivity?

  • Methodology :

  • Experimental Design : Synthesize methyl-substituted cyclohexylbenzenes (e.g., 4-Me, 4,6-DiMe derivatives) and compare hydrogenation rates with unsubstituted analogs. Use a fixed-bed reactor for consistent contact times .
  • Multivariate Analysis : Apply linear free-energy relationships (LFER) or Hammett plots to correlate substituent electronic effects (σ values) with rate constants. For example, 4-Me groups increase hydrogenation rates 5–10× due to steric and electronic modulation .
  • Validation : Cross-check with computational models (e.g., DFT-based adsorption energies on catalyst surfaces) .

Tables for Key Data

Reaction CatalystActivation Energy (Eₐ, kcal/mol)Rate Constant (k, s⁻¹)Reference
DBT → Biphenyl (Hydrogenolysis)Co-Mo/γ-Al₂O₃50.31.2×10⁻³
DBT → Cyclohexylbenzene (Hydrogenation)Co-Mo/γ-Al₂O₃44.23.8×10⁻⁴
Cyclohexylbenzene → BicyclohexylNi–Mo Sulfide55.0 (estimated)N/A

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